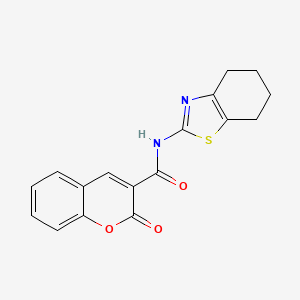

2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide

Beschreibung

This compound belongs to the class of 2-oxo-2H-chromene-3-carboxamides, characterized by a coumarin (chromene) backbone fused with a tetrahydrobenzothiazole moiety via a carboxamide linkage. Its synthesis involves the rearrangement of 2-imino-2H-chromene-3-carboxamides under acidic conditions, as described in .

Eigenschaften

Molekularformel |

C17H14N2O3S |

|---|---|

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3S/c20-15(19-17-18-12-6-2-4-8-14(12)23-17)11-9-10-5-1-3-7-13(10)22-16(11)21/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,20) |

InChI-Schlüssel |

VNMHRRGJMAZPRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Oxo-N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2H-chromen-3-carboxamid umfasst typischerweise die folgenden Schritte:

Bildung des Chromen-Kerns: Der Chromen-Kern kann durch eine Kondensationsreaktion zwischen Salicylaldehyd und einem geeigneten β-Ketoester unter sauren Bedingungen synthetisiert werden.

Einführung des Benzothiazol-Rests: Der Benzothiazolring kann durch eine Cyclisierungsreaktion unter Beteiligung von 2-Aminothiophenol und einem geeigneten Aldehyd eingeführt werden.

Kupplungsreaktion: Der letzte Schritt umfasst die Kupplung des Chromen-Kerns mit dem Benzothiazol-Rest unter Verwendung eines geeigneten Kupplungsreagens wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung von Ausbeute und Reinheit umfassen. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, ein Hochdurchsatz-Screening von Reaktionsbedingungen und die Entwicklung effizienterer Katalysatoren beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzothiazol-Rest, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können am Chromen-Kern mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Carboxamidgruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure als Lösungsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol als Lösungsmittel.

Substitution: Amine, Thiole, Dimethylformamid (DMF) als Lösungsmittel.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Amiden oder Thioamiden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's chemical structure can be described as follows:

- IUPAC Name : 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide

- Molecular Formula : C18H16N2O4S

- Molecular Weight : 356.4 g/mol

This structure combines the chromene and benzothiazole moieties, which are known for their diverse biological activities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting cell proliferation . In vitro studies have shown an IC50 range from 1.2 µM to 5.3 µM across different cancer types.

- Anti-inflammatory Effects : The chromene core is known for inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models.

Biological Research

In biological research contexts, this compound may serve as a valuable tool for studying cellular processes:

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound activates caspase pathways leading to apoptosis in targeted cancer cells while downregulating anti-apoptotic proteins.

Chemical Synthesis

The compound can act as a building block for synthesizing more complex molecules:

- Versatile Intermediate : Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis. This property is particularly useful in developing new pharmaceuticals and agrochemicals.

In Vitro Studies

A study assessed the effects of this compound on several cancer cell lines and reported selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity underscores its potential as a therapeutic agent.

Mechanistic Studies

Further investigations revealed that the compound activates caspase pathways leading to apoptosis in targeted cancer cells while downregulating anti-apoptotic proteins. These insights are crucial for understanding how this compound can be utilized in therapeutic settings.

Wirkmechanismus

The mechanism by which 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide exerts its effects involves:

Molecular Targets: The compound targets specific enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide (Compound 12)

- Structural Differences : Replaces the tetrahydrobenzothiazole moiety with a 4-sulfamoylphenyl group.

- Synthesis: Prepared via refluxing 2-imino-2H-chromene-3-carboxamide derivatives with salicylaldehyde in acetic acid/sodium acetate, differing from the tetrahydrobenzothiazole analog’s pathway .

- Bioactivity : Sulfonamide derivatives are often associated with antimicrobial or anti-inflammatory activity, whereas tetrahydrobenzothiazole-containing analogs are explored for kinase inhibition .

N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl) Sulfonamide Derivatives

- Example : 4-Fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide (CAS: 495376-07-3).

- Structural Differences : Contains a sulfonamide (-SO₂NH-) linkage instead of a carboxamide (-CONH-).

Pyrimidine-Based Tetrahydrobenzothiazole Derivatives

- Example : 4-(Anthracen-9-yl)-6-methyl-N-(4,5,6,7-tetrahydro-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

- Structural Differences : Replaces the chromene core with a pyrimidine ring and introduces a thioxo group.

- Bioactivity : Pyrimidine derivatives are often explored for EGFR (epidermal growth factor receptor) inhibition, suggesting divergent therapeutic targets compared to chromene-based analogs .

Indole-Tetrahydrobenzothiazole Hybrids

- Example : N-((5-Substituted-2-Phenyl-1H-Indol-3-yl)Methylene)-4,5,6,7-Tetrahydro-5,7-Dimethylbenzo[d]Thiazole-2-Amine.

- Structural Differences : Features an indole scaffold conjugated to tetrahydrobenzothiazole via a Schiff base (-CH=N-) linkage.

- Synthesis : Prepared via condensation of tetrahydrobenzothiazole-2-amine with indole-3-carboxaldehydes, contrasting with the chromene-carboxamide synthesis .

Biologische Aktivität

The compound 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of chromene and benzothiazole moieties in its structure suggests a diverse range of biological interactions.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure:

| Property | Details |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 313.38 g/mol |

| InChI Key | InChI=1S/C17H15N3O2S/c21-15(11-9-18-12-6-2-1-5-10(11)12)16(22)20-17-19-13-7-3-4-8-14(13)23-17/h1-2,5-6,9,18H,3-4,7-8H2,(H,19,20,22) |

Anticancer Activity

Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance:

- Mechanism of Action : Chromenes may induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. They interact with tubulin at colchicine binding sites, inhibiting polymerization and leading to G2/M phase arrest .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

- In Vitro Studies : Tests have shown that related chromene derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective suppression of bacterial growth .

Antioxidant Activity

The antioxidant potential of this compound has been explored:

- Mechanism : Compounds containing the chromene structure have been reported to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Chromene Ring : Variations in substituents can enhance or diminish activity against specific biological targets.

- Benzothiazole Modifications : Altering the benzothiazole component may affect binding affinity to enzymes or receptors involved in disease processes .

Case Studies

- Study on Anticancer Effects : A study demonstrated that a related chromene derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .

- Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited the growth of Pseudomonas aeruginosa and Escherichia coli at concentrations comparable to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H-chromene-3-carboxamide?

- Methodological Answer :

- Step 1 : Use N-substituted benzothiazole precursors (e.g., halogenated or fluorinated derivatives) as starting materials. Reactions in THF or ethanol at 170–210°C yield intermediates with ~60–93% efficiency .

- Step 2 : Employ nucleophilic substitution or condensation reactions. For example, coupling chromene-3-carboxylic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under reflux conditions in anhydrous solvents (e.g., dichloromethane) .

- Step 3 : Optimize purification via recrystallization (ethanol/ethyl acetate) or flash chromatography (hexane/ethyl acetate) to achieve >95% purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions and coupling patterns (e.g., δ 8.76 ppm for chromene protons, δ 164.20 ppm for carbonyl carbons) .

- HRMS : Validate molecular weight (e.g., theoretical vs. observed m/z 420.2049 vs. 420.2046) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .

Q. How should researchers design experiments to study the compound’s bioactivity?

- Methodological Answer :

- Statistical Design : Use factorial design (e.g., 2^k factorial) to evaluate variables like concentration, temperature, and solvent polarity on bioactivity outcomes .

- Control Groups : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays) and replicate trials (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., cyclization or amide bond formation) .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature, yields) to predict optimal conditions for new derivatives .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 2,6-difluorophenyl) on activity. For example, bulkier substituents may reduce solubility but enhance target binding .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values against kinases) to identify trends masked in individual datasets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.